molecular formula C6H12O3 B7884900 Isopropylideneglycerol

Isopropylideneglycerol

Cat. No. B7884900
M. Wt: 132.16 g/mol
InChI Key: VTDOEFXTVHCAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076520B2

Procedure details

A catalytic quantity of NaOH (MW 40.00; 0.6 mol-24 g) is added to 1.2-isopropylidene-rac-glycerol (MW 132.16; 16 mol-2115 g), which is rendered a solution by stirring and heating to 80° C. At 80° C., allyl glycidyl ether (MW 114.14; 6 mol-685 g) is added dropwise over a period of 2 hours, and the reaction mixture stirred for another 2 hours at 80° C. By this point in time the epoxide (Rf in ether=0.8) has reacted completely to form the G3 constituent (Rf in ether=0.6) The excess isopropylidene-rac-glycerol has an Rf of 0.65 in ether and is removed from the reaction mixture at 75° C./10 mbar. The residue has 1 l diisopropyl ether added to it and is extracted twice with 1 l NaCl (1% solution in H2O) in each case. The organic phase is rotated in an evaporator and distilled (Kpi10-1 mbar 125° C.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CC1(C)[O:8][CH:7]([CH2:9][OH:10])[CH2:6][O:5]1.[CH2:12](OCC=C)[CH:13]1O[CH2:14]1>CCOCC>[C:13](=[C:9]([CH:7]([CH2:6][OH:5])[OH:8])[OH:10])([CH3:14])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OCC(O1)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Three
Name
epoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for another 2 hours at 80° C
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)=C(O)C(O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.